molecular formula C11H13N3O2 B1454347 Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate CAS No. 1255147-46-6

Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No. B1454347
CAS RN: 1255147-46-6
M. Wt: 219.24 g/mol
InChI Key: SCLPXVXYFUUENB-UHFFFAOYSA-N
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Description

“Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate” is a heterocyclic compound . It is a part of the triazole family, which are compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate” is likely complex due to the presence of multiple heterocyclic rings. The geometry optimization of the molecular structure of such compounds is often carried out for the monomer and dimer .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, the Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate: is a valuable precursor in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. The compound can undergo various chemical reactions to form complex structures that are often found in biologically active molecules .

Catalyst-Free Organic Synthesis

This compound is used in catalyst-free synthesis methods under microwave conditions. Such processes are eco-friendly and efficient, providing a sustainable approach to synthesizing fused heterocyclic compounds .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound exhibit a range of biological activities. They are explored for their potential as inverse agonists, inhibitors, and treatments for various diseases, including cardiovascular disorders and type 2 diabetes .

Material Science

The triazolo[4,3-a]pyridine moiety, part of this compound’s structure, finds applications in material sciences. These applications may include the development of new materials with specific electronic or photonic properties .

Antiviral Research

Related triazolo[4,3-a]pyridine derivatives have been tested for antiviral activity. While not directly mentioned for Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate, it’s plausible that similar research could be conducted to explore its potential against viruses like Herpes simplex .

Antibacterial Activity

Compounds with the triazolo[4,3-a]pyridine structure have been synthesized and tested for their antibacterial activities. They have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a promising area for further exploration with Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind to various enzymes and receptors in the biological system . This binding ability is due to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain .

Future Directions

The future directions for “Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . There is also an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

ethyl 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-9-12-13-10-7-5-6-8(14(9)10)11(15)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLPXVXYFUUENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C(=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154263
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

CAS RN

1255147-46-6
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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